3-(3-Bromopropyl)thiophene
Overview
Description
3-(3-Bromopropyl)thiophene is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine atom attached to a propyl chain, which is connected to the thiophene ring at the third position. It is used in various chemical reactions and has applications in organic synthesis and material science.
Mechanism of Action
Target of Action
3-(3-Bromopropyl)thiophene is a type of thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are generally known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . .
Pharmacokinetics
The compound’s predicted boiling point is 2251±150 °C and its predicted density is 1450±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Given the known biological activities of thiophene derivatives, it can be speculated that this compound may have similar effects .
Action Environment
It’s worth noting that the properties of thiophene derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-(3-Bromopropyl)thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in subsequent biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to this compound can upregulate the expression of antioxidant enzymes as a cellular response to mitigate oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity. These molecular interactions highlight the compound’s potential as a tool for studying enzyme inhibition and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can participate in further biochemical reactions. The metabolic flux of this compound and its metabolites can influence cellular processes and contribute to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized biomolecules. This subcellular targeting is essential for understanding the precise biochemical functions of this compound and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Bromopropyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 3-propylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromopropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form 3-propylthiophene.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate in solvents like ethanol or toluene.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Reactions: Thiophene derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: 3-propylthiophene.
Scientific Research Applications
3-(3-Bromopropyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.
Biology: It serves as a building block for bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Comparison with Similar Compounds
3-(3-Chloropropyl)thiophene: Similar structure but with a chlorine atom instead of bromine.
3-(3-Iodopropyl)thiophene: Similar structure but with an iodine atom instead of bromine.
3-(3-Methylpropyl)thiophene: Similar structure but with a methyl group instead of a halogen.
Uniqueness: 3-(3-Bromopropyl)thiophene is unique due to the reactivity of the bromine atom, which makes it a versatile intermediate for various chemical transformations. Its bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability in synthetic applications.
Properties
IUPAC Name |
3-(3-bromopropyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLPZIKXZBQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121459-86-7 | |
Record name | 3-(3-bromopropyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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